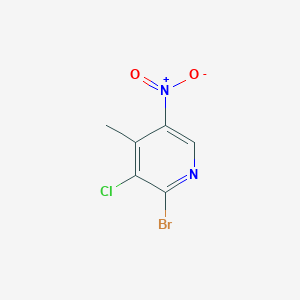

2-Bromo-3-chloro-4-methyl-5-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

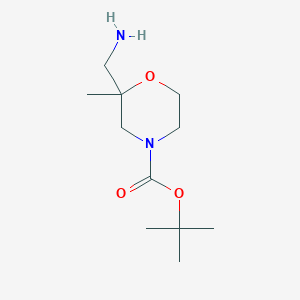

2-Bromo-3-chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 2-Bromo-3-chloro-4-methyl-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular weight of 2-Bromo-3-chloro-4-methyl-5-nitropyridine is 251.46 . The InChI code for this compound is 1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-chloro-4-methyl-5-nitropyridine include a boiling point of 308.5°C at 760 mmHg . It is a solid at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Applications

- Synthetic Methodologies : Studies on related compounds, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, emphasize the importance of developing efficient synthetic routes for halogenated compounds. These methodologies are crucial for the manufacture of pharmaceuticals, agrochemicals, and materials science applications. The research by Qiu et al. (2009) outlines a pilot-scale method for synthesizing halogenated biphenyls, which could be analogous to the synthesis and application of 2-Bromo-3-chloro-4-methyl-5-nitropyridine in similar fields (Qiu et al., 2009).

Environmental and Toxicological Studies

- Toxicology and Environmental Impact : Reviews on the toxicology of chlorpyrifos and the environmental persistence of halogenated compounds like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provide context on the potential environmental and health implications of using halogenated organic compounds. These studies suggest a need for careful assessment and management of chemical compounds, including 2-Bromo-3-chloro-4-methyl-5-nitropyridine, especially regarding their stability, degradation, and potential to form more toxic by-products (Eaton et al., 2008), (Birnbaum, Staskal, & Diliberto, 2003).

Applications in Material Science and Engineering

- Electrochemical Applications : Research on electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids highlights the growing interest in using halogenated compounds for advanced materials processing and energy applications. This research area may benefit from the unique properties of compounds like 2-Bromo-3-chloro-4-methyl-5-nitropyridine in developing new materials or in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Nitropyridines, like 2-Bromo-3-chloro-4-methyl-5-nitropyridine, are often used in organic synthesis and can serve as building blocks for various chemical compounds . They can interact with various biological targets depending on the specific compound they are part of .

Mode of Action

The mode of action would depend on the specific biological target and the compound that 2-Bromo-3-chloro-4-methyl-5-nitropyridine is part of. In general, nitropyridines can participate in various chemical reactions, such as nucleophilic substitution, due to the presence of the nitro group .

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological target and the compound that 2-Bromo-3-chloro-4-methyl-5-nitropyridine is part of. Nitropyridines can be involved in various biochemical pathways due to their reactivity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-chloro-4-methyl-5-nitropyridine would depend on its physical and chemical properties, such as its solubility and stability .

Result of Action

The molecular and cellular effects of 2-Bromo-3-chloro-4-methyl-5-nitropyridine’s action would depend on the specific biological target and the compound that it is part of .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-chloro-4-methyl-5-nitropyridine can be influenced by various environmental factors, such as temperature and pH .

Propriétés

IUPAC Name |

2-bromo-3-chloro-4-methyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGXPPFPPGSPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-4-methyl-5-nitropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)

methanone](/img/structure/B2570462.png)

![(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2570466.png)

![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2570467.png)

![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)